REACTION_SMILES
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[C:13]([C:14](=[CH2:15])[CH3:16])(=[O:17])[Cl:18].[NH2:1][c:2]1[cH:3][cH:4][c:5]([N+:10](=[O:11])[O-:12])[c:6]([CH2:8][OH:9])[cH:7]1>>[NH:1]([c:2]1[cH:3][cH:4][c:5]([N+:10](=[O:11])[O-:12])[c:6]([CH2:8][OH:9])[cH:7]1)[C:13]([C:14](=[CH2:15])[CH3:16])=[O:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc([N+](=O)[O-])c(CO)c1
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Name
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Type
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product
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Smiles
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C=C(C)C(=O)Nc1ccc([N+](=O)[O-])c(CO)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |